molecular formula C11H20N4O4 B12389237 Dinotefuran-NHCO-propionic acid

Dinotefuran-NHCO-propionic acid

Katalognummer: B12389237
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: WFFMDXUQGKHWIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dinotefuran-NHCO-propionic acid is a derivative of dinotefuran, a neonicotinoid insecticide. This compound is known for its unique properties and applications in various fields, including agriculture, biology, and medicine. This compound is primarily used as an antigen in immunological studies, where it can couple with proteins like BSA (bovine serum albumin) and OVA (ovalbumin) to form immunogens and coating antigens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dinotefuran-NHCO-propionic acid involves several steps. One common method includes the reaction of dinotefuran with propionic acid derivatives under specific conditions. The process typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Dinotefuran-NHCO-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller organic acids and amines, while oxidation may produce various oxidized derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dinotefuran-NHCO-propionic acid stands out due to its unique chemical structure, which allows for specific interactions with the nicotinic acetylcholine receptor.

Eigenschaften

Molekularformel

C11H20N4O4

Molekulargewicht

272.30 g/mol

IUPAC-Name

4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C11H20N4O4/c1-12-11(13-6-8-4-5-19-7-8)15-14-9(16)2-3-10(17)18/h8H,2-7H2,1H3,(H,14,16)(H,17,18)(H2,12,13,15)

InChI-Schlüssel

WFFMDXUQGKHWIR-UHFFFAOYSA-N

Kanonische SMILES

CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.